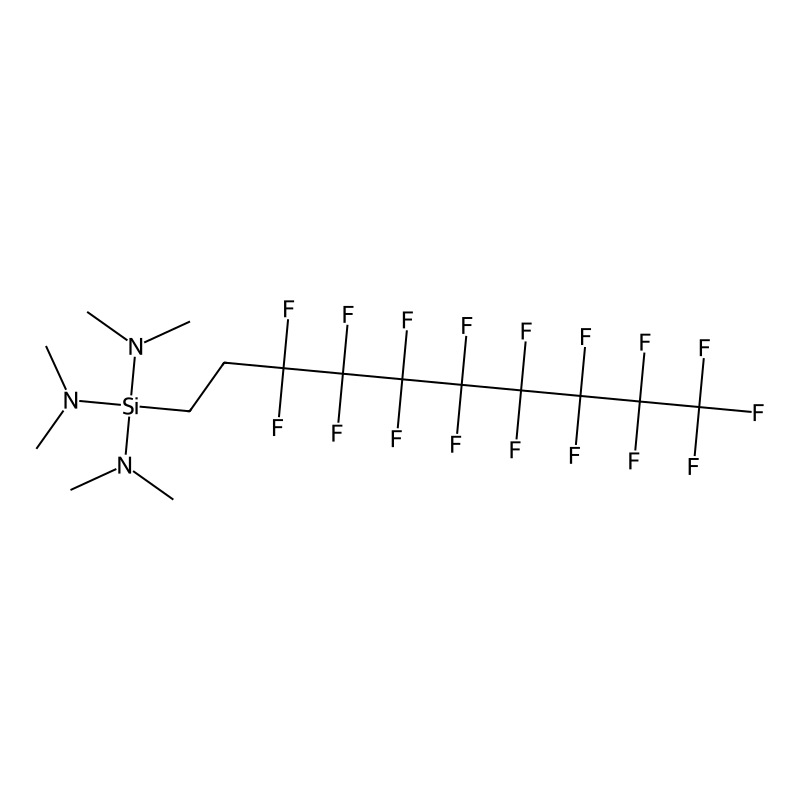

(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Surface Modification:

Due to its unique structure containing both fluorine atoms and amine groups, (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane might be useful for modifying surfaces. The combination of hydrophobic (water-repelling) fluorinated chains and hydrophilic (water-attracting) amine groups could allow for the creation of surfaces with specific wettability properties. This could be relevant for research in areas like:

- Microfluidics: Tailoring the wettability of microfluidic channels can influence the flow and behavior of fluids at the microscale.

- Biomaterials: Modifying the surface of biomaterials with specific wettability properties can influence cell adhesion, growth, and function, which is crucial for research in tissue engineering and biosensors.

Organic Chemistry:

The presence of reactive amine groups makes (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane a potential candidate for various organic reactions. Its specific applications in this field are yet to be explored in detail, but it could be used as a:

- Nucleophile: Nucleophiles are electron-rich species that can donate electrons to form new bonds. The amine groups in this compound could act as nucleophiles in specific organic reactions.

- Base: Amines can also act as bases, which are compounds that can accept protons (H+). This property could be useful in certain organic reactions requiring a basic environment.

Material Science:

The combination of fluorinated and amine groups in (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane suggests potential applications in material science. It could be used for:

- Synthesis of novel materials: The compound could be incorporated into the synthesis of new materials with specific properties, such as tailored electrical conductivity or self-assembly behavior.

- Modification of existing materials: The compound might be used to modify the surface properties of existing materials, potentially leading to improved functionalities.

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is a specialized silane compound characterized by its unique chemical structure that includes a heptadecafluoroalkyl group and three dimethylamino functional groups. Its molecular formula is , and it has a molecular weight of approximately 610.38 g/mol . The compound is notable for its hydrophobic properties, primarily due to the presence of the fluorinated alkyl chain, which enhances its ability to repel water and other polar substances.

The physical properties of this silane include a boiling point of 103-106 °C at 3 mmHg and a density of 1.407 g/mL at 25 °C . It is typically used in applications requiring surface modification to impart hydrophobic characteristics.

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane exhibits reactivity with moisture and protic solvents, leading to hydrolysis reactions that can produce silanol groups. This hydrolysis is crucial for its application in creating hydrophobic coatings when combined with polydimethoxysiloxane . The reactions typically involve the cleavage of Si–N or Si–C bonds, resulting in the formation of siloxane networks that enhance surface properties.

While specific biological activity data for (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is limited, compounds with similar structures often exhibit low toxicity due to their high degree of fluorination. Fluorinated compounds can interact with biological systems but are generally considered inert in terms of biological reactivity. Further studies are necessary to fully understand any potential bioactivity or environmental impact.

The synthesis of (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane typically involves several steps:

- Preparation of the Fluorinated Alkyl Chain: This can be achieved through the fluorination of appropriate hydrocarbon precursors.

- Formation of the Silane: The fluorinated alkyl chain is then reacted with tris(dimethylamino)silane under controlled conditions to ensure complete functionalization.

- Purification: The final product is purified through distillation or chromatography to achieve the desired purity level (typically above 97%) .

This compound finds applications in various fields:

- Surface Coatings: It is primarily used to create hydrophobic surfaces in coatings for textiles, electronics, and construction materials.

- Adhesives and Sealants: Its ability to modify surface energy makes it suitable for use in adhesives that require enhanced bonding strength on low-energy surfaces.

- Water Repellent Treatments: It can be employed in treatments for glass and ceramics to impart water-repellent properties.

Interaction studies involving (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane focus on its efficacy in modifying surface properties. These studies often assess how well the compound can reduce surface energy and improve water repellency compared to other silanes. The interactions are typically characterized through contact angle measurements and surface energy analysis.

Several compounds share structural similarities with (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluorooctylethyl triethoxysilane | Used for hydrophobic coatings; lower molecular weight | |

| (1H,1H,2H,2H-Perfluorodecyl)triethoxysilane | Similar fluorinated structure; used in similar applications | |

| Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heptadecafluorodecyl)silane | Directly comparable; focuses on long-chain fluorinated alkyl groups |

The uniqueness of (heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane lies in its combination of a highly fluorinated alkyl chain with multiple dimethylamino groups. This configuration enhances both hydrophobicity and compatibility with various substrates compared to other similar compounds.